molecular formula C29H34O5 B12680767 17,21-Dihydroxy-16beta-methylpregna-4,9(11)-diene-3,20-dione 21-benzoate CAS No. 39780-54-6

17,21-Dihydroxy-16beta-methylpregna-4,9(11)-diene-3,20-dione 21-benzoate

Cat. No.: B12680767
CAS No.: 39780-54-6
M. Wt: 462.6 g/mol
InChI Key: KYCCZIHTLYZNFV-SCKJBXJSSA-N
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Description

EINECS 254-629-2, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and research applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3 \text{CH}_3\ CH3​ 

Properties

CAS No.

39780-54-6

Molecular Formula

C29H34O5

Molecular Weight

462.6 g/mol

IUPAC Name

[2-[(8S,10S,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate

InChI

InChI=1S/C29H34O5/c1-18-15-24-22-10-9-20-16-21(30)11-13-27(20,2)23(22)12-14-28(24,3)29(18,33)25(31)17-34-26(32)19-7-5-4-6-8-19/h4-8,12,16,18,22,24,33H,9-11,13-15,17H2,1-3H3/t18-,22+,24-,27-,28-,29-/m0/s1

InChI Key

KYCCZIHTLYZNFV-SCKJBXJSSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C5=CC=CC=C5)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3=CCC2(C1(C(=O)COC(=O)C5=CC=CC=C5)O)C)C

Origin of Product

United States

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